t-Butyl ethyl 2-allylmalonate
CAS No.:
Cat. No.: VC13837505
Molecular Formula: C12H20O4
Molecular Weight: 228.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H20O4 |
---|---|
Molecular Weight | 228.28 g/mol |
IUPAC Name | 3-O-tert-butyl 1-O-ethyl 2-prop-2-enylpropanedioate |
Standard InChI | InChI=1S/C12H20O4/c1-6-8-9(10(13)15-7-2)11(14)16-12(3,4)5/h6,9H,1,7-8H2,2-5H3 |
Standard InChI Key | DSLIQXDWJATGQX-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)C(CC=C)C(=O)OC(C)(C)C |
Introduction
Chemical Identity and Structural Properties
Molecular Structure and Nomenclature
t-Butyl ethyl 2-allylmalonate, systematically named propanedioic acid, 1-(1,1-dimethylethyl) 3-ethyl 2-allyl ester, features a malonate core substituted with an allyl group at the central carbon. The tert-butyl and ethyl ester groups occupy the terminal positions, conferring steric bulk and influencing reactivity. The InChIKey OCOBFMZGRJOSOU-UHFFFAOYSA-N
uniquely identifies its stereoelectronic profile .
Table 1: Fundamental Chemical Data
Note: Discrepancies in molecular formula between sources (C₉H₁₆O₄ vs. C₁₁H₁₈O₄) suggest potential inconsistencies in reporting; the correct formula aligns with the allyl substitution .
Synthesis and Reaction Pathways
Conventional Alkylation Strategies
Applications in Organic and Medicinal Chemistry
Pharmaceutical Intermediate
t-Butyl ethyl 2-allylmalonate serves as a precursor to barbiturates, as illustrated in the synthesis of butalbital. The patent CN103787988A outlines a route where 2-allyl malonate derivatives undergo cyclocondensation with urea to form the barbiturate core .
Critical Steps in Butalbital Synthesis:
-
Double Alkylation: Sequential reaction with isobutyl bromide and allyl bromide introduces branching.
-
Cyclization: Urea mediates ring closure under basic conditions, followed by acid-induced precipitation .
Polymer and Material Science
The allyl group’s radical reactivity enables cross-linking in polymer matrices, making the compound valuable in creating thermally stable resins. Its low vapor pressure (0.189 mmHg at 25°C) ensures minimal volatility during processing .
Parameter | Recommendation | Source |
---|---|---|
Storage Conditions | Inert atmosphere, <15°C | |
Safety Phrases | S23 (Avoid vapor inhalation) | |
S24/25 (Prevent skin/eye contact) | ||
Water Reactivity | Immiscible; hydrolyzes slowly |
Future Directions and Research Gaps
Catalytic Asymmetric Synthesis
While Shimizu’s work achieves moderate enantioselectivity , advancing ligand design (e.g., chiral bisoxazolines) could enhance stereocontrol. Computational studies to optimize transition-state geometries are warranted.
Green Chemistry Approaches
Current syntheses rely on stoichiometric bases (e.g., sodium ethoxide) . Transitioning to catalytic systems (e.g., organocatalysts) may reduce waste and improve atom economy.
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